molecular formula C11H14BrNO2 B15317368 Ethyl 2-amino-2-(3-bromophenyl)propanoate

Ethyl 2-amino-2-(3-bromophenyl)propanoate

Cat. No.: B15317368
M. Wt: 272.14 g/mol
InChI Key: NQBGFHOUSHAYCZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromophenyl)propanoate (CAS 500858-56-0) is a brominated aromatic compound with a molecular formula of C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . Its structure features a propanoate ester substituted with an amino group and a 3-bromophenyl ring at the alpha-carbon, making it a valuable scaffold in synthetic organic chemistry and pharmaceutical research . The compound is characterized by its SMILES code, CC(C1=CC=CC(Br)=C1)(N)C(OCC)=O . This chemical is exclusively intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any human or veterinary use . Researchers value this compound for its potential as a key synthetic intermediate or building block in the development of more complex molecules, particularly in exploring structure-activity relationships . Its structural features are similar to those seen in compounds used in neurological research, such as the dopamine precursor L-DOPA, highlighting the importance of such scaffolds in medicinal chemistry . Available with a guaranteed purity of ≥98%, the product is typically stored sealed in a dry environment at 2-8°C to ensure stability . As a safety precaution, this material may cause skin and eye irritation; researchers are advised to review the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3

InChI Key

NQBGFHOUSHAYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding ethyl 2-amino-2-phenylpropanoate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key analogs and their structural distinctions are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Physical State Melting Point (°C) Applications/Notes
Ethyl 2-amino-2-(3-bromophenyl)propanoate (Target) C₁₁H₁₄BrNO₂ (assumed) ~280.14 (calculated) - 3-Bromophenyl
- Ethyl ester
- α-Amino group
Not reported Not reported Likely intermediate for pharmaceuticals/agrochemicals; ester group may enhance bioavailability compared to carboxylic acids.
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.152 - Ketone (C=O)
- 1-Phenylethylamino group
- Phenyl substituent
White solid 82–84 Synthesized via multicomponent reactions (51% yield); potential for heterocyclic drug synthesis.
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate C₁₁H₁₃BrFNO₂ 290.129 - 5-Bromo-2-fluorophenyl
- β-Amino group
Not reported Not reported Fluorine may improve metabolic stability; structural isomerism affects electronic properties.
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 283.15 - Carboxylic acid
- 3-Bromo-4-ethylphenyl
- Methyl branch
Crystalline solid Not reported Pharmaceutical/agrochemical intermediate; forms hydrogen-bonded dimers in crystal lattice .
Ethyl 2-benzoyl-3-(3-bromophenyl)-3-((5-bromopyrimidin-2-yl)amino)propanoate C₂₂H₂₀Br₂N₃O₃ 542.13 (calculated) - Benzoyl group
- 5-Bromopyrimidinyl amino
- Dual bromine atoms
Not reported Not reported Enhanced halogen interactions may improve binding to biological targets (e.g., enzymes).

Physicochemical Properties

  • Melting Points : Esters (e.g., Ethyl 3-oxo-2-phenyl analog) exhibit lower melting points (82–84°C) compared to carboxylic acids, which form stronger intermolecular interactions .
  • Hydrogen Bonding : The carboxylic acid derivative forms centrosymmetric dimers via O–H···O bonds, influencing solubility and crystallinity . In contrast, esters lack acidic protons, reducing hydrogen-bonding capacity.

Biological Activity

Ethyl 2-amino-2-(3-bromophenyl)propanoate, also known as ethyl 2-amino-2-(3-bromobenzyl)propanoate hydrochloride, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a bromophenyl moiety, which are crucial for its interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrN O2
  • Molecular Weight : 288.14 g/mol
  • Functional Groups : Ethyl ester, amino group, bromophenyl group

The presence of these functional groups allows for various interactions with enzymes and receptors within biological systems, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic disorders. For instance, it has shown potential in modulating enzyme activity related to inflammation and pain pathways.
  • Receptor Modulation : this compound may act as a modulator of certain receptors, influencing neurotransmitter systems. This property suggests potential applications in treating neurological disorders .
  • Anti-inflammatory and Analgesic Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for further drug development aimed at pain management.

The mechanism of action of this compound is primarily associated with its ability to bind to target enzymes or receptors. This binding can lead to altered metabolic activities and modulation of biochemical pathways critical for maintaining homeostasis in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could potentially lead to reduced pain and inflammation in clinical settings .
  • Receptor Binding Studies : Research involving receptor binding assays indicated that this compound has a significant affinity for certain neurotransmitter receptors, suggesting its potential use in treating conditions such as depression or anxiety .

Data Table: Biological Activity Overview

Biological ActivityMechanismPotential Applications
Enzyme InhibitionModulation of COX activityAnti-inflammatory drugs
Receptor ModulationBinding to neurotransmitter receptorsNeurological disorder treatments
Anti-inflammatory EffectsReduces inflammationPain management
Analgesic PropertiesPain reliefAnalgesics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-(3-bromophenyl)propanoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Step 1 : Bromination of the phenyl ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position.
  • Step 2 : Coupling the brominated aromatic intermediate with ethyl 2-aminopropanoate via a base-catalyzed reaction (e.g., K₂CO₃ in DMF) .
  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reflux time (typically 6–12 hours). Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to identify peaks corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), amino group (δ ~2.5–3.5 ppm), and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangements, particularly the dihedral angle between the bromophenyl ring and the propanoate backbone. For analogous compounds, angles of 78–85° have been reported, influencing steric interactions .

Q. What are the key chemical reactivity patterns of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The ester group may undergo hydrolysis to form the corresponding carboxylic acid. Control pH (<2) and temperature (25–50°C) to prevent decomposition of the bromophenyl moiety .
  • Basic Conditions : The amino group can participate in nucleophilic reactions, such as Schiff base formation with aldehydes. Use mild bases (e.g., NaHCO₃) to avoid ester saponification .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, given its chiral center?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Mobile phases like hexane/isopropanol (90:10) have resolved enantiomers of structurally similar amino esters .
  • Crystallization-Based Resolution : Co-crystallize the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) and monitor enantiomeric excess (ee) via polarimetry .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Studies : Synthesize and test analogs (e.g., 4-bromo or 2-fluoro derivatives) to isolate the role of the 3-bromo substituent. For example, replacing bromine with chlorine alters steric bulk and electronic effects, impacting target binding .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities with biological targets (e.g., enzymes or receptors). Compare results with experimental IC₅₀ values to identify discrepancies in assay conditions .

Q. What strategies are effective for modeling the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via LC-MS, focusing on ester hydrolysis and bromine displacement products .
  • Light Sensitivity : Exposure to UV light may induce C-Br bond cleavage. Use amber glassware and assess photostability under ICH Q1B guidelines .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the bromophenyl group (e.g., 3-iodo, 3-nitro) or ester moiety (e.g., methyl instead of ethyl).
  • Biological Testing : Evaluate analogs against relevant targets (e.g., kinase inhibition assays). Tabulate results as follows:
DerivativeSubstituent PositionIC₅₀ (μM)Notes
Ethyl 2-amino-2-(4-bromophenyl)propanoate4-Br12.3Reduced activity vs. 3-Br
Mthis compoundMethyl ester8.7Enhanced solubility
  • Data Source : Comparative studies from structurally similar compounds .

Key Methodological Considerations

  • Data Contradictions : Cross-validate NMR and XRD results with computational models (e.g., DFT calculations) to resolve ambiguities in bond angles or electronic environments .
  • Safety Protocols : Handle brominated compounds in fume hoods due to potential toxicity. Use PPE and monitor waste disposal per EPA guidelines .

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